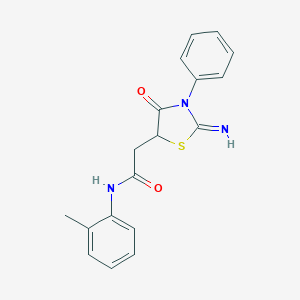
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, also known as 'Thioflavin T' or 'ThT', is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.
Wirkmechanismus
ThT binds to amyloid fibrils through its thiazole ring, which interacts with the β-sheet structure of the fibrils. This interaction causes a shift in the fluorescence spectrum of ThT, resulting in an increase in fluorescence intensity. The binding of ThT to amyloid fibrils is reversible, making it a valuable tool for kinetic studies of fibril formation and dissociation.
Biochemical and Physiological Effects:
ThT is a non-toxic dye that does not interfere with the structure or function of amyloid fibrils. It has no known biochemical or physiological effects on cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental conditions. However, ThT also has some limitations, including its potential for non-specific binding to other proteins and its limited ability to detect fibrils with non-β-sheet structures.
Zukünftige Richtungen
There are several future directions for research involving ThT, including the development of new ThT derivatives with improved binding properties, the application of ThT in vivo for the detection and quantification of amyloid fibrils, and the use of ThT in the development of new therapeutics for neurodegenerative diseases. Additionally, ThT may have potential applications in the detection and quantification of other protein aggregates, such as prions and tau filaments.
Synthesemethoden
ThT can be synthesized by a multi-step process involving the condensation of thiosemicarbazide and benzaldehyde, followed by cyclization with 2-bromoacetyl bromide and N-methylaniline. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
ThT is widely used in scientific research for the detection and quantification of amyloid fibrils. It is used in a variety of techniques, including fluorescence spectroscopy, fluorescence microscopy, and electron microscopy. ThT is also used in the development and screening of potential therapeutics for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H17N3O2S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21(18(19)24-15)13-8-3-2-4-9-13/h2-10,15,19H,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
RFZOWCZASVRUGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)